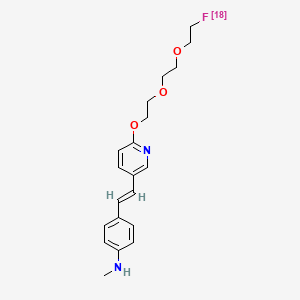
Fluoronitrofen
説明
Fluoronitrofen is a nitrophenyl ether herbicide . Its IUPAC name is 2,4-dichloro-6-fluorophenyl 4-nitrophenyl ether and its CAS name is 1,5-dichloro-3-fluoro-2-(4-nitrophenoxy)benzene . The molecular formula of Fluoronitrofen is C12H6Cl2FNO3 .
Molecular Structure Analysis
The molecular structure of Fluoronitrofen consists of 12 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 302.085 Da and the monoisotopic mass is 300.970886 Da .Physical And Chemical Properties Analysis
Fluoronitrofen is a powdery solid . It has a density of 1.5±0.1 g/cm³, a boiling point of 333.7±42.0 °C at 760 mmHg, and a flash point of 155.6±27.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .科学的研究の応用
Photostability Enhancement in Fluorescent Dyes
Scientific Field
Biochemistry and Molecular Biology Application Summary: Fluoronitrofen has been explored for its potential to enhance the photostability of fluorescent dyes, which are crucial in biological imaging. Methods: The compound is incorporated into the molecular structure of fluorophores to reduce photobleaching rates during prolonged exposure to light. Results: Studies have shown that Fluoronitrofen can significantly extend the photostable period of fluorescent dyes, allowing for longer observation times in microscopy .
Nanofertilizer Development
Scientific Field
Agricultural Sciences Application Summary: In agriculture, Fluoronitrofen is being studied for its role in the development of nanofertilizers. Methods: It is used to modify the surface properties of nanoparticles to enhance nutrient delivery to plants. Results: Preliminary results indicate improved crop yields and reduced environmental impact compared to traditional fertilizers .
Medical Imaging Enhancement
Scientific Field
Medical Research Application Summary: Fluoronitrofen is investigated for improving the efficacy of medical imaging techniques. Methods: The compound is used to create contrast agents that provide clearer images under near-infrared light. Results: Enhanced imaging has been reported, aiding in more accurate diagnosis and treatment planning .
Environmental Monitoring
Scientific Field
Environmental Science Application Summary: Fluoronitrofen’s role in environmental monitoring involves detecting pollutants. Methods: It is applied as a part of sensor systems that detect hazardous substances in water and soil. Results: The use of Fluoronitrofen has led to the development of sensitive and selective sensors for environmental contaminants .
Industrial Polymer Production
Scientific Field
Industrial Chemistry Application Summary: In industry, Fluoronitrofen is utilized to produce high-performance polymers. Methods: The compound is incorporated into polymer chains to enhance material properties such as resistance to chemicals and temperature. Results: The resulting polymers exhibit improved durability and are used in various applications, including coatings and electronics .
Biochemical Sensing
Scientific Field
Biochemistry Application Summary: Fluoronitrofen is applied in the design of biochemical sensors. Methods: It is used to develop probes that can detect specific biomolecules or ions with high sensitivity. Results: These sensors have shown potential in detecting biomarkers for diseases, contributing to early diagnosis and treatment .
This analysis provides a glimpse into the versatile applications of Fluoronitrofen across different scientific fields, highlighting its potential to contribute significantly to advancements in technology and science.
Fluorescent Probes for Biomedical Applications
Scientific Field
Biomedical Engineering Application Summary: Fluoronitrofen is used in the development of fluorescent probes for biomedical applications, including disease diagnosis and theranostics. Methods: The compound is integrated into the design of long-wavelength fluorescent probes that are sensitive and selective for in vivo applications. Results: These probes facilitate rapid detection of chemical substances and study of physiological and pathological processes at the cellular level, contributing to clinical translation .
Photostable Fluorophores for Biological Imaging
Scientific Field
Bioimaging Application Summary: The compound aids in creating more photostable fluorophores, which are essential for long-term biological imaging. Methods: Fluoronitrofen is incorporated into fluorophores to improve their resistance to photobleaching, thus maintaining brightness over extended periods. Results: This advancement allows researchers to capture more detailed images and movies of biological processes without the interruption of photobleaching .
Advanced Sensing Agents for Biological Applications
Scientific Field
Biochemical Sensing Application Summary: Fluoronitrofen-based sensing agents are developed for the detection of ions, organic small molecules, and biomacromolecules. Methods: These agents are designed to be highly specific and sensitive, enabling the detection of crucial biological and disease-relevant events. Results: The use of these sensing agents has led to significant progress in basic biological studies and has potential for early disease diagnosis .
Safety And Hazards
特性
IUPAC Name |
1,5-dichloro-3-fluoro-2-(4-nitrophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2FNO3/c13-7-5-10(14)12(11(15)6-7)19-9-3-1-8(2-4-9)16(17)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHWKYHDYCGNQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041984 | |
| Record name | Fluoronitrofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoronitrofen | |
CAS RN |
13738-63-1 | |
| Record name | Fluoronitrofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13738-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoronitrofen [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013738631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoronitrofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dichloro-3-fluoro-2-(4-nitrophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORONITROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZF741AFBP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate](/img/structure/B1672832.png)





![(7R,10R,11R,12Z,17Z,19Z,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14-trione](/img/structure/B1672841.png)






